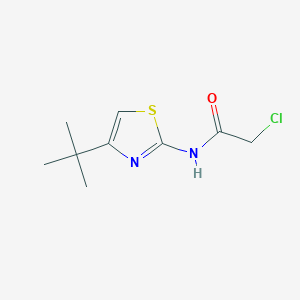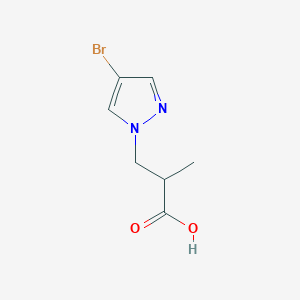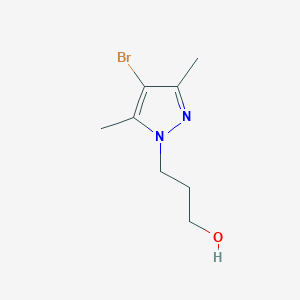
3-Méthyl-5-(trifluorométhyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
The compound of interest, 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The trifluoromethyl group attached to the pyrazole ring is a common motif in pharmaceuticals and agrochemicals, as it can significantly alter the physical, chemical, and biological properties of a molecule.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which are structurally related to the compound of interest . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another related synthesis involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine, leading to the formation of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods. For example, Schiff bases derived from pyrazolone compounds have been characterized by elemental analysis, IR, 1H, and 13C{1H} NMR data, and their molecular geometries have been determined by single-crystal X-ray study . These studies reveal the tautomeric forms of the compounds in both solid state and solution.
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions. For instance, 3-Methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with amines to yield substituted pyrazolones, which can further cyclize to form azolylidene pyrazolones . Additionally, 3,4,5-Trinitro-1H-pyrazole reacts with amines and other nucleophiles, leading to the substitution of the nitro-group and the formation of various dinitropyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by the substituents on the pyrazole ring. The introduction of a trifluoromethyl group can increase the lipophilicity and metabolic stability of the compound. For example, trifluoromethylated pyrazolo[1,5-a]pyrimidine was found to be a novel fluorescent molecule, indicating that the trifluoromethyl group can also affect the optical properties of the compound . The antifungal activity of pyrazole carboxylic acid amides suggests that the trifluoromethyl group can enhance biological activity .
Applications De Recherche Scientifique
Recherche pharmaceutique
3-Méthyl-5-(trifluorométhyl)-1H-pyrazol-4-amine: est un élément de construction précieux dans la recherche pharmaceutique. Son groupe trifluorométhyle est particulièrement intéressant pour le développement de nouveaux médicaments en raison de sa capacité à améliorer l'affinité de liaison et la stabilité métabolique . Ce composé peut être utilisé pour synthétiser de nouvelles thérapeutiques à petites molécules avec une activité potentielle contre un éventail de maladies.
Développement agrochimique
Le cycle pyrazole trouvé dans MFCD04969915 est un motif courant dans les produits agrochimiques. Les chercheurs utilisent ce composé pour créer de nouveaux pesticides et herbicides. Ses propriétés structurelles permettent d'explorer de nouveaux modes d'action contre les ravageurs et les maladies des plantes, contribuant ainsi à des pratiques agricoles plus efficaces et plus sûres .
Science des matériaux
En science des matériaux, MFCD04969915 peut être utilisé pour synthétiser des matériaux avancés avec des propriétés uniques. Par exemple, il peut être incorporé dans des polymères pour conférer une résistance au feu ou pour créer des matériaux avec des propriétés diélectriques spécifiques, qui sont précieux dans les industries électroniques et aérospatiales .
Chimie de la fluoration
Ce composé sert d'élément de construction fluoré, ce qui est crucial dans le domaine de la chimie de la fluoration. Les chercheurs l'utilisent pour introduire des atomes de fluor dans d'autres molécules, un processus qui peut modifier considérablement les propriétés chimiques et physiques d'une substance, telles que l'augmentation de sa lipophilie ou de sa stabilité .
Catalyse
MFCD04969915 peut agir comme un ligand dans les systèmes catalytiques. Sa structure unique lui permet de se lier aux métaux et de former des complexes qui peuvent catalyser diverses réactions chimiques, y compris celles qui sont importantes pour la synthèse organique et les processus industriels .
Bioconjugaison
Le groupe amine dans MFCD04969915 le rend approprié pour la bioconjugaison. Il peut être utilisé pour fixer des biomolécules à des surfaces ou à d'autres molécules, ce qui est une technique largement utilisée dans les tests diagnostiques, les systèmes d'administration de médicaments et la recherche en biotechnologie .
Chimie analytique
En chimie analytique, les dérivés de MFCD04969915 peuvent être utilisés comme étalons ou réactifs en chromatographie et en spectrométrie de masse. Ces applications sont essentielles pour l'analyse qualitative et quantitative de mélanges complexes dans divers domaines de recherche .
Nanotechnologie
Enfin, MFCD04969915 peut être utilisé dans la synthèse de nanomatériaux. Sa structure chimique permet la création de nanoparticules avec des fonctionnalités spécifiques, qui peuvent être utilisées dans l'administration de médicaments, l'imagerie et comme capteurs dans la surveillance environnementale .
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-2-3(9)4(11-10-2)5(6,7)8/h9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESVKQTXZFZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242158 | |
| Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855343-08-7 | |
| Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855343-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)
![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)

